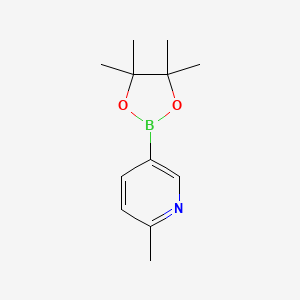
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H32FNSn and a molecular weight of 400.16 g/mol . This compound is primarily used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Mechanism of Action
Target of Action
It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.
Mode of Action
The mode of action of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of Stille cross-coupling reactions.
Preparation Methods
The synthesis of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method includes the reaction of 2-fluoro-5-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions where the tributyltin group is replaced by a different substituent, typically an aryl or vinyl group, in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Palladium catalysts, bases like sodium hydride, and solvents such as tetrahydrofuran are commonly used in these reactions.
Scientific Research Applications
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine can be compared with other similar compounds such as:
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
These compounds share similar structures and reactivity but differ in the position of the fluorine and methyl groups on the pyridine ring, which can influence their reactivity and the types of products formed in coupling reactions. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHSJTGMZLOEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32FNSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586034 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025745-87-2 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)


![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)






